

1-(t-Boc-Aminooxy)-3-aminooxy-propane

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synthesis route

Compound of Interest		
Compound Name:	1-(t-Boc-Aminooxy)-3-aminooxy-	
	propane	
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An In-depth Technical Guide to the Synthesis of 1-(t-Boc-aminooxy)-3-aminooxy-propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for **1-(t-Boc-aminooxy)-3-aminooxy-propane**, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The core of this synthesis lies in the selective mono-protection of the starting material, **1,3-bis(aminooxy)propane**. This document outlines a detailed experimental protocol, presents expected quantitative data, and visualizes the synthetic pathway and workflow.

Synthetic Strategy: Selective Mono-Boc Protection

The primary challenge in synthesizing **1-(t-Boc-aminooxy)-3-aminooxy-propane** is the differentiation between the two nucleophilic aminooxy groups of the starting material, 1,3-bis(aminooxy)propane. A common and effective strategy to achieve selective mono-protection is the in situ generation of a mono-hydrochloride salt of the diaminooxy compound.[1] By adding one equivalent of an acid source, one of the aminooxy groups is protonated, rendering it significantly less nucleophilic and thus unreactive towards the protecting group precursor, ditert-butyl dicarbonate ((Boc)₂O).[1] The remaining free aminooxy group can then react with (Boc)₂O to yield the desired mono-protected product.



This method offers a facile "one-pot" procedure that avoids the need for extensive chromatographic separation to isolate the mono-protected product from the di-protected and unprotected species.[2]

Experimental Protocol

This protocol is adapted from established methods for the mono-Boc protection of diamines and can be applied to 1,3-bis(aminooxy)propane.[1][3]

Materials:

- 1,3-bis(aminooxy)propane
- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me₃SiCl)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- · Deionized Water
- · Diethyl ether
- 2N Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- · Round-bottom flask
- Magnetic stirrer
- · Ice bath
- Standard laboratory glassware for extraction and filtration

Procedure:



- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-bis(aminooxy)propane (1 equivalent) in anhydrous methanol at 0 °C with stirring.
- In Situ HCl Generation: To the cooled solution, add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise. A white precipitate of the 1,3-bis(aminooxy)propane monohydrochloride may form.
- Equilibration: Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.
- Boc Protection: Add water (a small amount, e.g., 1 mL per gram of starting material) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.
- Work-up:
 - Dilute the reaction mixture with water.
 - Wash the aqueous layer with diethyl ether (2x) to remove the di-Boc byproduct.[1]
 - Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
 - Extract the product into dichloromethane (3x).[1]
- Isolation:
 - Combine the organic layers and dry over anhydrous Na₂SO₄.
 - Filter the drying agent and concentrate the filtrate in vacuo to yield 1-(t-Boc-aminooxy)-3aminooxy-propane.

Quantitative Data

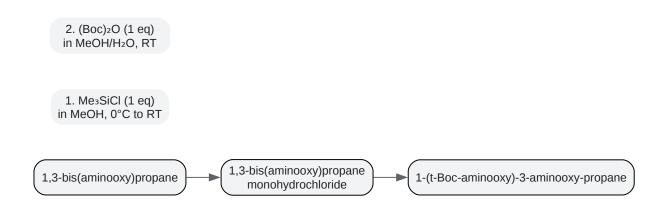
The following table summarizes the expected quantitative data for the synthesis of **1-(t-Boc-aminooxy)-3-aminooxy-propane**, based on typical yields and purities reported for mono-Boc protection of analogous diamines.[2][3]



Parameter	Expected Value	Notes
Yield	60-85%	Yields can vary based on the specific diamine and reaction conditions.
Purity	>95%	Purity is typically determined by GC-MS or HPLC analysis. [2][3]
Molecular Formula	C8H18N2O4	
Molecular Weight	206.24 g/mol	_

Visualization of Synthesis and Workflow Synthesis Route

The following diagram illustrates the chemical transformation from 1,3-bis(aminooxy)propane to **1-(t-Boc-aminooxy)-3-aminooxy-propane**.



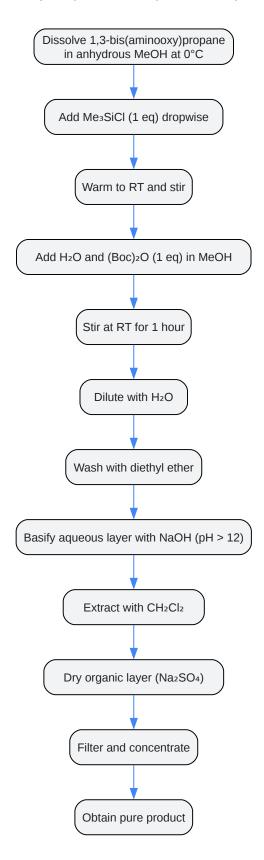
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Caption: Synthesis of **1-(t-Boc-aminooxy)-3-aminooxy-propane**.

Experimental Workflow



The diagram below outlines the key steps in the experimental procedure.



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Caption: Experimental workflow for the synthesis.

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